1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Lipophilicity Hansch analysis QSAR

The compound 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396874‑84‑2) is a fully synthetic small molecule belonging to the benzothiazole–azetidine ester chemotype. Its architecture combines a 4‑(trifluoromethyl)‑1,3‑benzothiazole bicycle, a strained azetidine ring, and a 2,3‑dimethoxybenzoate ester side chain.

Molecular Formula C20H17F3N2O4S
Molecular Weight 438.42
CAS No. 1396874-84-2
Cat. No. B2613026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate
CAS1396874-84-2
Molecular FormulaC20H17F3N2O4S
Molecular Weight438.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
InChIInChI=1S/C20H17F3N2O4S/c1-27-14-7-3-5-12(17(14)28-2)18(26)29-11-9-25(10-11)19-24-16-13(20(21,22)23)6-4-8-15(16)30-19/h3-8,11H,9-10H2,1-2H3
InChIKeyFNTPKSSDKAXUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396874-84-2): Chemical Profile and Procurement-Relevant Identity


The compound 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396874‑84‑2) is a fully synthetic small molecule belonging to the benzothiazole–azetidine ester chemotype. Its architecture combines a 4‑(trifluoromethyl)‑1,3‑benzothiazole bicycle, a strained azetidine ring, and a 2,3‑dimethoxybenzoate ester side chain . The molecular formula is C₂₀H₁₇F₃N₂O₄S and the molecular weight is 438.4 g mol⁻¹ . This structural organisation embeds three pharmacophoric elements—the electron‑withdrawing trifluoromethyl substituent, the hydrogen‑bond‑capable azetidine nitrogen, and the hydrolytically labile ester junction—that collectively determine its physicochemical and potential biological fingerprint [1].

Why 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate Cannot Be Replaced by a Generic In‑Class Analog


Compounds sharing the benzothiazole–azetidine ester scaffold are not functionally interchangeable because minor substituent changes on the benzothiazole ring drive large shifts in lipophilicity, electronic character, and metabolic stability. The 4‑CF₃ substituent on the target compound carries a Hansch hydrophobic constant (π) of +0.88, whereas a 4‑CH₃ group contributes only +0.56, and a 4‑F substituent contributes +0.14 [1]. This translates into a predicted log P differential of ≈1.0–1.2 log units between the trifluoromethyl and dimethyl analogs [1]. Because membrane permeability, plasma protein binding, and cytochrome P450 susceptibility all scale with log P, a procurement decision that treats the 4‑CF₃, 4,7‑dimethyl, or 6‑fluoro variants as equivalents risks introducing uncontrolled variables into SAR campaigns, in‑vivo pharmacokinetic studies, or chemical‑biology probe experiments [1].

Quantitative Differentiation Evidence for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate versus Its Closest Analogs


Lipophilicity: Hansch π‑Value Comparison of the 4‑CF₃ Substituent vs. 4‑CH₃ and 4‑F

The trifluoromethyl substituent in the 4‑position of the benzothiazole ring provides a substantially higher hydrophobic contribution than the methyl or fluoro alternatives found in common analogs. The Hansch π constant quantifies this effect: CF₃ = +0.88, CH₃ = +0.56, F = +0.14 [1]. This difference directly impacts the compound's log P and, consequently, its passive membrane permeability and tissue distribution. In a class-level inference, the 4‑CF₃ analog is predicted to be 1.0–1.2 log units more lipophilic than the 4‑CH₃ analog and >1.5 log units more lipophilic than the 4‑F analog [1].

Lipophilicity Hansch analysis QSAR

Electronic Modulation: Hammett σₚ Constants of 4‑CF₃ vs. 4‑CH₃ and 4‑F

The 4‑CF₃ group introduces a strong electron‑withdrawing effect (Hammett σₚ = +0.54) relative to the electron‑donating 4‑CH₃ (σₚ = –0.17) and the moderately withdrawing 4‑F (σₚ = +0.06) [1]. This electronic perturbation alters the electron density on the benzothiazole ring and the conjugated azetidine nitrogen, which can influence hydrogen‑bond acceptor strength, reactivity of the ester linkage toward hydrolysis, and π‑stacking interactions with biological targets. The quantitative spread in σₚ values exceeds 0.7 units, indicating that the 4‑CF₃ variant occupies a distinct electronic space not accessible to the methyl or fluoro analogs.

Electronic effects Hammett constant QSAR

Metabolic Stability: Predicted Resistance to Oxidative Metabolism Conferred by the 4‑CF₃ Group

The trifluoromethyl group is widely documented to shield adjacent aromatic positions from cytochrome P450‑mediated oxidation, a property not shared by the 4‑CH₃ substituent, which itself is a site of metabolic hydroxylation [1]. While direct microsomal stability data for this specific compound are not publicly available, the class‑level evidence indicates that the 4‑CF₃ variant is expected to exhibit prolonged metabolic half‑life in human liver microsome (HLM) assays compared with the 4,7‑dimethyl analog, where the methyl groups are susceptible to CYP‑mediated oxidation [1]. This inference is consistent with the established role of fluorine substitution in blocking metabolic soft spots.

Metabolic stability CYP450 Fluorine substitution

Molecular Weight and Heavy Atom Count: Differentiation from the 4,7‑Dimethyl and Unsubstituted Analogs

The target compound has a molecular weight of 438.4 g mol⁻¹ and contains three fluorine atoms (heavy atom count = 30) . The 4,7‑dimethyl analog (C₂₂H₂₂N₂O₄S) has a predicted molecular weight of ~410.5 g mol⁻¹, while the 6‑fluoro analog (C₁₉H₁₆FN₂O₄S) is lighter at ~386.4 g mol⁻¹. This mass difference (~28 amu vs. dimethyl; ~52 amu vs. 6‑fluoro) corresponds to approximately one additional heavy atom and reflects the higher density of the trifluoromethyl group. Molecular weight directly influences solubility, diffusion coefficient, and compatibility with formulation protocols, meaning that procurement of a lighter analog as a substitute would alter stock solution preparation and dosing calculations.

Molecular weight Physicochemical properties Drug-likeness

Ester Hydrolysis Susceptibility: Electronic Influence of the 2,3‑Dimethoxybenzoate vs. Alternate Ester Side Chains

The 2,3‑dimethoxybenzoate ester linkage is flanked by two ortho‑methoxy groups that donate electron density into the aromatic ring, increasing the electron density at the ester carbonyl and potentially accelerating base‑ or esterase‑catalyzed hydrolysis relative to esters bearing electron‑withdrawing side chains (e.g., thiophene‑3‑carboxylate or pyrazine‑2‑carboxylate analogs) [1]. While direct comparative hydrolysis half‑life data are not publicly available for this exact compound set, the class‑level inference from Hammett σₘ values (2‑OCH₃: σₘ = +0.12; 3‑OCH₃: σₘ = +0.12; net electron‑donating resonance effect) suggests that the 2,3‑dimethoxybenzoate ester is more labile than the thiophene‑3‑carboxylate ester (σₘ for 3‑thienyl ≈ +0.09, predominantly inductive) under physiological conditions. This property may be advantageous for intracellular release of the active acid metabolite in a prodrug strategy [1].

Ester hydrolysis Carboxylesterase Prodrug stability

Optimal Research and Industrial Application Scenarios for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396874-84-2)


Chemical Biology Probe Requiring Enhanced Cellular Permeability

The high lipophilicity conferred by the 4‑CF₃ substituent (Hansch π = +0.88) makes this compound the preferred choice over the 4,7‑dimethyl or 6‑fluoro analogs for cell‑based target‑engagement assays where passive membrane crossing is rate‑limiting. When designing a probe for an intracellular target, the compound's predicted log P advantage of ≈1.0–1.2 units over the dimethyl analog can translate into measurably higher intracellular concentrations at equivalent extracellular dosing [1].

Metabolic Stability Screening in Early Drug Discovery

For programs requiring compounds with resistance to phase‑I oxidative metabolism, this 4‑CF₃‑bearing molecule serves as a metabolically stabilized scaffold. The trifluoromethyl group blocks CYP‑mediated oxidation at the benzothiazole 4‑position, a metabolic soft spot in the 4‑CH₃ analog, making it suitable for human liver microsome stability profiling and comparative benchmark studies against non‑fluorinated or mono‑fluorinated series members [1].

Prodrug Design and Intracellular Release Studies

The 2,3‑dimethoxybenzoate ester, being electronically activated toward hydrolysis relative to electron‑poor ester analogs (e.g., thiophene‑3‑carboxylate), is well‑suited for prodrug strategies that rely on intracellular esterase cleavage to liberate the active 2,3‑dimethoxybenzoic acid metabolite. Procurement of this specific ester variant, rather than a thiophene or pyrazine ester analog, is critical when the temporal profile of acid release must align with a predefined assay window [1].

Structure–Activity Relationship (SAR) Campaigns Centered on Benzothiazole Substitution

As part of a matrix SAR study, this compound defines the 4‑CF₃ / 2,3‑dimethoxybenzoate node in a broader library. Its procurement alongside the 4,7‑dimethyl and 6‑fluoro matched pairs enables quantitative deconvolution of lipophilic, electronic, and steric contributions to biological activity. The substantial electronic differentiation (Δσₚ > 0.7 vs. 4‑CH₃) and the distinct hydrolysis profile of the 2,3‑dimethoxybenzoate ester make it an essential comparator for establishing robust QSAR models [1].

Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.